molecular formula C26H23N3OS2 B2769990 N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681279-74-3

N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2769990
CAS No.: 681279-74-3
M. Wt: 457.61
InChI Key: PYCZWFWBZIZSNP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that incorporates both a benzothiazole unit and an indole system linked by a thioacetamide bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its diverse pharmacological potential. Scientific literature indicates that derivatives of benzothiazole have been investigated for a range of biological activities, including serving as antimicrobial agents by potentially inhibiting bacterial enzymes like dihydropteroate synthase (DHPS) , and as anticonvulsants in neurological research . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modators of certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for studying receptor function . The specific substitution pattern on the indole nitrogen with a 2,5-dimethylbenzyl group may influence the compound's overall conformation, lipophilicity, and interaction with biological targets, which can be critical for structure-activity relationship (SAR) studies. Researchers may find this compound particularly valuable for probing new therapeutic targets, optimizing lead compounds in drug discovery, or studying signal transduction pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS2/c1-17-11-12-18(2)19(13-17)14-29-15-24(20-7-3-5-9-22(20)29)31-16-25(30)28-26-27-21-8-4-6-10-23(21)32-26/h3-13,15H,14,16H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCZWFWBZIZSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Thioacetamide Linkage Formation: The final step involves the coupling of the benzo[d]thiazole and indole derivatives through a thioacetamide linkage. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thioacetamide linkage, converting it to a thioether.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving sulfur-containing functional groups. It can also be used in the design of fluorescent markers due to its potential photophysical properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the benzo[d]thiazole and indole moieties suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its aromatic rings and thioacetamide linkage, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Substituent Effects on Benzothiazole and Indole Moieties
  • Nitrobenzothiazole Derivatives: Compounds like N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide () introduce a nitro group at the 6-position of benzothiazole. This modification increases molecular weight (e.g., 490.5 vs. 445.5 for non-nitro analogs) and enhances electron-withdrawing effects, improving VEGFR-2 kinase inhibition (IC₅₀ = 0.89 µM) . Target Compound: The absence of a nitro group may reduce kinase affinity but improve metabolic stability due to fewer reactive groups.
  • Indole Substituents: Analog 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () replaces the 2,5-dimethylbenzyl group with a simpler methylene bridge.
Linker Variations
  • Thiadiazole vs. Oxadiazole Linkers: Thiadiazole-containing analogs (e.g., ) exhibit antinociceptive activity (ED₅₀ = 50.8 mg/kg in MES test), while oxadiazole-linked derivatives () prioritize anticancer activity. The target compound’s thioacetamide linker balances flexibility and rigidity, enabling dual interactions with enzymes and receptors .
Anticancer and Kinase Inhibition
  • VEGFR-2 Inhibition :
    The nitrobenzothiazole analog () demonstrates potent VEGFR-2 inhibition (82% at 10 µM) via hydrogen bonding with Lys868 and hydrophobic interactions with Phe1045. The target compound’s indole substituent may compete for similar binding pockets but lacks the nitro group’s polar interactions .
  • Cell Cycle Arrest :
    Benzothiazole derivatives with phenylureido groups () induce G2/M phase arrest in HepG2 cells, while fluorine-substituted analogs () show apoptosis via caspase-3 activation. The dimethylbenzyl group in the target compound could modulate apoptosis pathways differently .
Neurological and Enzyme-Modulating Effects
  • MAO-B and BChE Inhibition: Analog (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () inhibits MAO-B (IC₅₀ = 0.12 µM) and BChE (IC₅₀ = 1.8 µM). The target compound’s indole-thio group may enhance π-π stacking with enzyme active sites, though its dimethylbenzyl group could reduce selectivity compared to dihydroisoquinoline derivatives .
  • Anticonvulsant Activity: Fluorobenzyl-substituted benzothiazoles () exhibit ED₅₀ values of 50.8 mg/kg (MES test) and low neurotoxicity (PI = 8.96).

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

  • Formation of the Benzo[d]thiazole Ring : This step involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Thioether Formation : The introduction of the thioether linkage with a 2,5-dimethylbenzyl group is crucial for enhancing biological activity.
  • Amidation : Final acylation steps are performed to yield the target amide compound.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, a study on benzothiazole derivatives demonstrated potent inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results suggest that similar compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .

Antimicrobial Activity

The compound's benzothiazole moiety is known for its broad-spectrum antimicrobial properties. Studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria. For example:

Compound TypeActivity Against
Benzothiazole DerivativesEffective against MRSA and other resistant strains

This suggests that this compound may also possess similar antimicrobial properties, making it a candidate for further investigations in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.
    "The percentages of apoptotic cells increased significantly with higher concentrations of compound treatment" .
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) enzymes.
  • Antibacterial Mechanisms : The interaction with bacterial cell membranes or inhibition of essential metabolic pathways could explain its antimicrobial efficacy.

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with benzothiazole derivatives:

  • A study highlighted the synthesis and evaluation of various benzothiazole derivatives against cancer cell lines, demonstrating significant anticancer activity through apoptosis induction.
    "Our findings indicate that these compounds can effectively inhibit cancer cell proliferation" .
  • Another research focused on the antibacterial properties of similar compounds against resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents.

Q & A

Q. Q: What are the key steps and reagents for synthesizing N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide?

A: The synthesis typically involves:

  • Coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form thioether bonds between the indole and acetamide moieties.
  • Base catalysis (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic substitutions.
  • Purification via column chromatography (silica gel, gradient elution) to isolate the final compound .

Advanced Synthesis: Reaction Optimization

Q. Q: How can researchers troubleshoot low yields during the coupling step?

A: Optimize:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but may require inert atmospheres to prevent oxidation of sulfur-containing groups .
  • Stoichiometry : Use 1.2–1.5 equivalents of coupling agents to ensure complete conversion .

Basic Structural Characterization

Q. Q: Which analytical techniques confirm the compound’s structure?

A:

  • 1H/13C NMR : Assign peaks for indole (δ 7.2–7.8 ppm), thiazole (δ 8.1–8.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .
  • HRMS : Validate molecular weight (e.g., m/z 467.6 for C25H21N3OS2) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Advanced Spectral Analysis

Q. Q: How to resolve overlapping signals in NMR spectra?

A:

  • Use 2D NMR (e.g., COSY, HSQC) to differentiate aromatic protons in the indole and thiazole rings.
  • Variable-temperature NMR reduces line broadening caused by slow conformational exchange .
  • Compare with model compounds (e.g., simpler indole derivatives) to assign ambiguous peaks .

Basic Biological Activity Evaluation

Q. Q: How is antifungal activity assessed for this compound?

A:

  • Disc diffusion assays : Test against fungal strains (e.g., C. albicans, A. flavus) with miconazole as a positive control.
  • MIC determination : Use serial dilution (e.g., 0.1–100 µg/mL) in Sabouraud dextrose broth.
  • Data interpretation : Compare zone-of-inhibition diameters (e.g., >15 mm indicates strong activity) .

Advanced SAR Studies

Q. Q: How to design derivatives for improved bioactivity?

A:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the benzothiazole ring to enhance antifungal potency .
  • Scaffold hopping : Replace indole with benzimidazole to evaluate changes in target binding .
  • Molecular docking : Screen derivatives against fungal CYP51 enzymes to prioritize synthetic targets .

Mechanism of Action (Basic)

Q. Q: What preliminary assays identify biological targets?

A:

  • Enzyme inhibition assays : Test against fungal lanosterol 14α-demethylase (CYP51) using spectrophotometric methods.
  • Receptor binding : Radioligand displacement assays with radiolabeled indole derivatives .

Mechanism of Action (Advanced)

Q. Q: How to validate target engagement in cellular models?

A:

  • Crystallography : Co-crystallize the compound with purified CYP51 to map binding interactions.
  • SPR biosensors : Measure real-time binding kinetics (e.g., KD < 1 µM indicates high affinity) .
  • RNA-seq : Profile gene expression changes in treated fungal cells to identify downstream pathways .

Stability & Reactivity (Basic)

Q. Q: How stable is the compound under physiological pH?

A:

  • pH stability studies : Incubate in buffers (pH 3–9) and monitor degradation via HPLC.
  • Key finding : Stable at pH 7.4 (t1/2 > 24 hr) but degrades in acidic conditions (pH 3, t1/2 ~6 hr) due to thioacetamide hydrolysis .

Stability & Reactivity (Advanced)

Q. Q: What are the major decomposition products?

A:

  • LC-MS analysis identifies:
    • Indole-3-thiol : From cleavage of the thioether bond.
    • 2-Aminobenzothiazole : Via acetamide hydrolysis .
  • Mitigation : Store at -20°C under nitrogen to prevent oxidation .

Data Contradictions (Basic)

Q. Q: How to address conflicting bioactivity data across studies?

A:

  • Standardize assays : Use identical fungal strains (e.g., ATCC-certified C. albicans).
  • Replicate conditions : Control inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hr) .

Data Contradictions (Advanced)

Q. Q: How to resolve discrepancies in IC50 values?

A:

  • Meta-analysis : Pool data from multiple labs using random-effects models.
  • Check impurities : Quantify byproducts (e.g., residual DCC) via LC-MS, as they may antagonize activity .

Computational Modeling (Basic)

Q. Q: How to perform docking studies for target prediction?

A:

  • Software : Use AutoDock Vina with fungal CYP51 (PDB: 5TZ1).
  • Parameters : Set grid size to cover the heme-binding pocket (20×20×20 ų).
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole) .

Computational Modeling (Advanced)

Q. Q: How to apply DFT for electronic property analysis?

A:

  • Basis sets : Use B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO/LUMO).
  • Reactivity indices : Derive electrophilicity (ω) to predict sites for nucleophilic attack .

Handling & Safety (Basic)

Q. Q: What precautions are needed during synthesis?

A:

  • Solubility : Use DMSO for stock solutions (50 mM), but avoid prolonged skin contact.
  • Waste disposal : Quench excess DCC with acetic acid before neutralization .

Handling & Safety (Advanced)

Q. Q: How to handle air-sensitive intermediates?

A:

  • Schlenk techniques : Perform reactions under argon using flame-dried glassware.
  • Stabilizers : Add hydroquinone (0.1%) to prevent polymerization of allyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.